1-(2-(Carboxymethyl)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-(Carboxymethyl)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes a carboxymethyl group attached to a phenyl ring, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Carboxymethyl)phenyl)-3-chloropropan-2-one typically involves the reaction of 2-(carboxymethyl)phenylboronic acid with 3-chloropropanone under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Carboxymethyl)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
Scientific Research Applications
1-(2-(Carboxymethyl)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-(Carboxymethyl)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
- 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-2-one
- 1-(2-(Carboxymethyl)phenyl)-3-bromopropan-2-one
- 1-(2-(Carboxymethyl)phenyl)-3-iodopropan-2-one
Comparison: 1-(2-(Carboxymethyl)phenyl)-3-chloropropan-2-one is unique due to its specific substitution pattern and the presence of both carboxymethyl and chloropropanone groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the chlorine atom in the chloropropanone moiety can be readily substituted by various nucleophiles, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
2-[2-(3-chloro-2-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H11ClO3/c12-7-10(13)5-8-3-1-2-4-9(8)6-11(14)15/h1-4H,5-7H2,(H,14,15) |
InChI Key |
OHBDUWJJNUQYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)CC(=O)O |
Origin of Product |
United States |
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